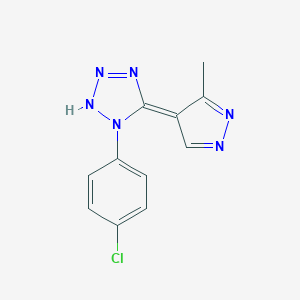
N-(3-methoxypropyl)-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutylcinnamamide or IBA. The compound has been widely used in scientific research for its unique properties and potential applications.
科学的研究の応用
N-(3-methoxypropyl)-2-phenylpropanamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biotechnology. The compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been used in the development of novel drugs for the treatment of anxiety disorders and epilepsy.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2-phenylpropanamide is not fully understood. However, it has been suggested that the compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is the main inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter. These effects contribute to the anxiolytic and anticonvulsant properties of the compound.
実験室実験の利点と制限
One of the advantages of using N-(3-methoxypropyl)-2-phenylpropanamide in lab experiments is its unique properties and potential applications. The compound has been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of novel drugs for the treatment of anxiety disorders and epilepsy. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(3-methoxypropyl)-2-phenylpropanamide. One of the directions is the development of novel drugs based on the compound for the treatment of anxiety disorders and epilepsy. Another direction is the investigation of the compound's potential applications in other fields such as biotechnology and materials science. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential applications and limitations.
合成法
The synthesis of N-(3-methoxypropyl)-2-phenylpropanamide can be achieved through the reaction of cinnamic acid with isobutylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-methoxypropyl)-2-phenylpropanamide as a white crystalline solid with a melting point of 85-87°C.
特性
製品名 |
N-(3-methoxypropyl)-2-phenylpropanamide |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-11(12-7-4-3-5-8-12)13(15)14-9-6-10-16-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChIキー |
QMNLELFXTMPOIB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



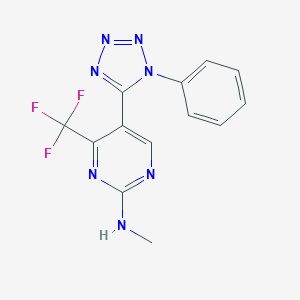
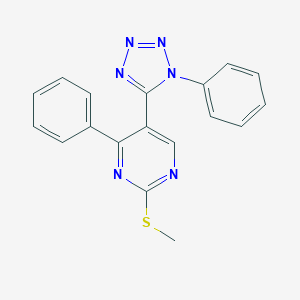
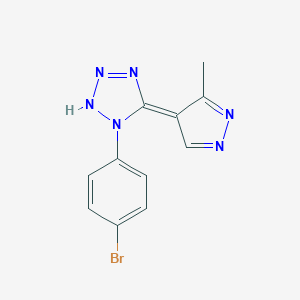
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)

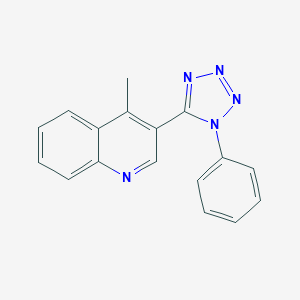
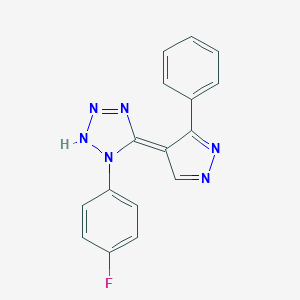
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)

![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
